(S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
(S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides. This compound is characterized by the presence of a sulfinamide group attached to a benzylidene moiety, which is further substituted with an isopropyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of (S)-2-methylpropane-2-sulfinamide with 3-isopropylbenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:
(S)-2-methylpropane-2-sulfinamide+3-isopropylbenzaldehyde→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonamides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
(S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The benzylidene moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide: The enantiomer of the compound with the opposite stereochemistry.
N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.
N-(3-isopropylbenzylidene)-2-methylpropane-2-amine: A derivative with an amine group.
Uniqueness
(S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide is unique due to its specific stereochemistry and the presence of both the sulfinamide and benzylidene groups
Properties
Molecular Formula |
C14H21NOS |
---|---|
Molecular Weight |
251.39 g/mol |
IUPAC Name |
(S)-2-methyl-N-[(3-propan-2-ylphenyl)methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C14H21NOS/c1-11(2)13-8-6-7-12(9-13)10-15-17(16)14(3,4)5/h6-11H,1-5H3/t17-/m0/s1 |
InChI Key |
CCOPOAICKTXTQZ-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC(=C1)C=N[S@@](=O)C(C)(C)C |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C=NS(=O)C(C)(C)C |
Origin of Product |
United States |
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